5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-methyl-1-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
YSCWDWPFDFQHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C(=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylcyclohexylamine with 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazol-3-amine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds, supported by empirical data.
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) may influence reactivity and binding interactions in biological systems.
- Synthetic Accessibility : Yields for similar compounds range widely (e.g., 40% in ), suggesting room for optimization in the target compound’s synthesis.
Kinase Inhibition
- 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine (): Demonstrated kinase inhibitory activity, with a 40% yield synthesis. The cyclopropyl group may stabilize hydrophobic interactions in enzyme pockets.
- 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-amine (): Synthesized via N-deacetylation, highlighting a route applicable to cycloalkyl-substituted analogs.
Anticancer Potential
- Triazole-carboxylic acid derivatives (): Exhibited 40–62% growth inhibition in lung and melanoma cancer cells.
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): The chloro substituent may enhance DNA intercalation or target protein binding, though specific activity data are lacking.
Hypothesis for Target Compound : The bulky 4-methylcyclohexyl group could improve binding affinity to hydrophobic kinase domains or nuclear receptors, making it a candidate for anticancer or anti-inflammatory drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
